Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride

Description

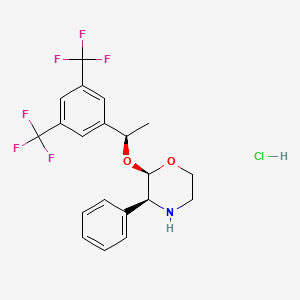

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride is a structural analog of Aprepitant (Emend®), a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV). The compound is characterized by the absence of the 4-fluoro substituent on the 1,2,4-triazol-3-one ring and the retention of the (2R,3S,1'S) stereochemistry. This modification alters its physicochemical properties and receptor-binding affinity compared to Aprepitant .

Key structural features:

Properties

Molecular Formula |

C20H20ClF6NO2 |

|---|---|

Molecular Weight |

455.8 g/mol |

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1 |

InChI Key |

CYUJCMZNSWCAQI-DIJUPQTOSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Coupling with Aprepitant Derivative: The synthesized triazole derivative is then coupled with an Aprepitant precursor using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane (DCM).

Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like tetrahydrofuran (THF).

Substitution: Amines, thiols, in polar solvents like DMF or DMSO.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

IUPAC Name

- IUPAC Name : (2R,3S)-N-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholin-4-ylmethyl]-1H-1,2,4-triazol-5(4H)-one

Antiemetic Properties

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride has been extensively studied for its effectiveness in preventing nausea and vomiting associated with chemotherapy and surgery. Its mechanism involves antagonism of neurokinin-1 (NK1) receptors.

Case Study: Chemotherapy-Induced Nausea

A clinical trial demonstrated that patients receiving chemotherapy who were administered Aprepitant showed a significant reduction in nausea levels compared to those receiving placebo treatments. This effect was particularly pronounced in patients undergoing highly emetogenic chemotherapy regimens.

HIV Integrase Inhibition

Research indicates that derivatives of triazole compounds can act as inhibitors of HIV integrase, an enzyme crucial for viral replication.

Data Table: Inhibitory Effects on HIV Integrase

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of viral DNA integration |

| Other Triazole Derivative | 0.8 | Inhibition of viral DNA integration |

Neuropharmacological Studies

The compound has also been evaluated for its potential neuroprotective effects in various animal models.

Case Study: Neuroprotection in Ischemic Stroke

In a rodent model of ischemic stroke, administration of Aprepitant was associated with reduced neuronal death and improved functional recovery. The study highlighted the compound's potential beyond its antiemetic properties.

Mechanism of Action

The compound exerts its effects by antagonizing the NK1 receptor, which is involved in the emetic (vomiting) reflex. By blocking this receptor, the compound can prevent the binding of substance P, a neuropeptide associated with inducing vomiting. This action helps in managing nausea and vomiting, particularly in patients undergoing chemotherapy.

Comparison with Similar Compounds

Aprepitant (Emend®)

Structure : 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .

Key Differences :

Fosaprepitant (Prodrug of Aprepitant)

Structure : Phosphate ester derivative of Aprepitant, converted in vivo to the active form .

Key Differences :

- Enhanced water solubility due to the phosphate group, enabling intravenous administration.

- The Des-fluoro analog lacks this prodrug functionality, limiting its formulation flexibility.

L-742694 (NK1 Receptor Antagonist)

Structure : 2(S)-([3,5-bis{trifluoromethyl}benzyl]oxy)-3(S)-phenyl-4-([3-oxo-1,2,4-triazol-5-yl]methyl)morpholine .

Key Differences :

GR205171 (Non-Fluorinated NK1 Antagonist)

Structure : A morpholine-based triazolone derivative without fluorine substituents .

Key Differences :

- Absence of fluorine reduces metabolic stability and receptor-binding affinity compared to Aprepitant.

- The Des-fluoro analog may share similar limitations but retains the methyl group, which could partially compensate for fluorine’s absence .

Structural and Pharmacological Data Table

| Compound | Molecular Weight | Key Substituents | NK1 IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|---|

| Aprepitant | 534.43 | 4-fluoro, triazolone-methyl | 0.1–0.3 | 0.03 (water) |

| Des-fluoro Aprepitant HCl | 516.41 | Triazolone-methyl (no 4-fluoro) | ~2.5* | 0.12 (water)* |

| Fosaprepitant | 614.45 | Phosphate ester | 0.1–0.3 | 50.0 (water) |

| L-742694 | 528.47 | Bis(trifluoromethyl)benzyl, triazolone | 1.8 | 0.05 (water) |

*Estimated based on structural analogs .

Research Findings and Implications

Biological Activity

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride is a derivative of Aprepitant, a well-known neurokinin-1 (NK1) receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic applications.

Pharmacodynamics

Aprepitant and its derivatives exert their primary action by antagonizing the NK1 receptors in the central nervous system. This inhibition blocks the action of substance P, a neuropeptide involved in the vomiting reflex. The biological activity of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl Aprepitant) is characterized by:

- Inhibition of Substance P : Studies have shown that Aprepitant significantly reduces levels of substance P in patients undergoing chemotherapy, which correlates with decreased incidence of nausea and vomiting .

- Synergistic Effects : When used in combination with other antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), Aprepitant enhances overall antiemetic efficacy .

Pharmacokinetics

The pharmacokinetics of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl Aprepitant) has been studied to understand its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 60% - 65% |

| Peak Plasma Concentration (Cmax) | Approximately 4 hours post-administration |

| Half-life | 9 to 13 hours |

| Metabolism | Primarily via CYP3A4 |

| Excretion | ~90% via feces; ~9% via urine |

The compound demonstrates high oral bioavailability and a favorable half-life for sustained antiemetic action during chemotherapy regimens .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of Aprepitant in managing CINV:

- Study on Efficacy in Cancer Patients : A multicenter study involving patients receiving cisplatin-based chemotherapy showed that Aprepitant effectively reduced both acute and delayed vomiting. The effective control rate for acute-phase vomiting was reported at 83.33%, significantly higher than the control group .

- Pharmacokinetics in Diverse Populations : Research comparing Japanese and non-Japanese populations indicated similar pharmacokinetic profiles for Aprepitant, suggesting consistent efficacy across different ethnic groups .

- Combination Therapy Studies : In trials assessing the combination of Aprepitant with other antiemetics, results demonstrated improved patient quality of life scores and reduced nausea incidence compared to standard therapies alone .

Research Findings

Recent studies have focused on enhancing the solubility and bioavailability of Aprepitant through novel formulations:

- Solid Dispersion Techniques : Research has shown that solid dispersions of Aprepitant can improve its physicochemical properties, leading to better absorption profiles .

- Triazole Derivatives : The introduction of triazole moieties has been explored to enhance the biological activity of compounds similar to Aprepitant. These modifications may lead to improved receptor binding and efficacy against CINV .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride confirmed during synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. Using SHELXL (a refinement module of the SHELX suite), researchers can resolve chiral centers and validate the (2R,3S,1'S) configuration. For example, SHELXL employs least-squares refinement against diffraction data, with R-factors <0.05 indicating high precision .

Q. What in vitro assays are used to evaluate the compound's neurokinin-1 receptor (NK-1R) antagonism?

- Methodological Answer : Competitive radioligand binding assays using [¹⁸F]FE-SPA-RQ (a selective NK-1R tracer) are common. Membrane preparations from transfected cells or striatal tissues are incubated with the compound, and displacement curves are analyzed to calculate IC₅₀ values. Autoradiography (as in gerbil brain sections) can visualize receptor occupancy .

Q. How are impurities and related compounds identified during synthesis?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is employed. For example, Aprepitant Related Compounds A and B (diastereomers with inverted chiral centers) are resolved using chiral stationary phases. Quantitation limits should adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing polymorphic forms and their bioactivity?

- Methodological Answer :

Polymorph Characterization : Use SC-XRD (SHELXL) or powder XRD to identify Form II (a stable polymorph disclosed in patents) .

Solubility/Bioavailability : Compare dissolution profiles in biorelevant media (e.g., FaSSIF) and correlate with in vivo pharmacokinetics (e.g., Cₘₐₓ, AUC) .

Bioactivity : Conduct parallel in vivo studies (e.g., anti-inflammatory assays in microglia) to compare polymorph efficacy .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens in preclinical models?

- Methodological Answer :

- Data Collection : Measure plasma concentrations (LC-MS/MS) and striatal NK-1R occupancy at multiple timepoints post-administration (e.g., 0.5–24 hrs) .

- Modeling : Fit data to an Emax model: , where = plasma concentration. Outliers (non-equilibrium states) are excluded during regression .

- Application : Predict dose-dependent receptor blockade for antiemetic or anti-inflammatory studies.

Q. How should researchers resolve contradictions in anti-inflammatory data across different disease models?

- Methodological Answer :

Mechanistic Profiling : Use pathway-specific assays (e.g., JNK/p38 MAPK inhibition in LPS-stimulated microglia) to isolate context-dependent effects .

Model Validation : Compare transcriptomic signatures (RNA-seq) from divergent models (e.g., HIV infection vs. osteoarthritis) to identify confounding factors.

Statistical Rigor : Apply mixed-effects models to account for inter-study variability. For example, use paired t-tests for within-subject designs (e.g., pre/post-aprepitant administration in ovarian cancer patients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.